molecular formula C5H3N3O2S B8680675 2-Amino-3-cyano-5-nitrothiophene CAS No. 56387-09-8

2-Amino-3-cyano-5-nitrothiophene

Cat. No.: B8680675
CAS No.: 56387-09-8
M. Wt: 169.16 g/mol
InChI Key: CFKZMYPOJOKAAD-UHFFFAOYSA-N
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Description

2-Amino-3-cyano-5-nitrothiophene (C₅H₃N₃O₂S) is a multifunctional thiophene derivative characterized by a nitro (-NO₂) group at the 5-position, an amino (-NH₂) group at the 2-position, and a cyano (-CN) group at the 3-position of the thiophene ring. Key properties include:

  • Molecular Weight: 169.161 g/mol
  • Boiling Point: 385.5°C at 760 mmHg
  • Flash Point: 186.97°C
  • Polar Surface Area (PSA): 123.87 Ų (indicative of high polarity)
  • LogP: 2.21 (moderate lipophilicity)

The nitro and cyano groups render the compound electron-deficient, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

56387-09-8

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

2-amino-5-nitrothiophene-3-carbonitrile

InChI

InChI=1S/C5H3N3O2S/c6-2-3-1-4(8(9)10)11-5(3)7/h1H,7H2

InChI Key

CFKZMYPOJOKAAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C#N)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline
  • Molecular Formula : C₁₂H₁₁N₃O₂S
  • Key Features : Contains a thiophene ring conjugated to an aniline derivative via an imine (-CH=N-) linker .
  • Applications : Investigated for chemical sensing and pharmacological activity due to extended π-conjugation .
Compound 2 : 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile
  • Molecular Formula : C₁₂H₉N₃O₂S
  • Key Features: Substituted with a methyl (-CH₃) group at the 5-position and a 2-nitrophenylamino group at the 2-position .
  • Applications: Potential use in dyes or pharmaceuticals owing to its aromatic nitro and amino substituents .
Target Compound : 2-Amino-3-cyano-5-nitrothiophene
  • Key Differentiator : Lacking extended aromatic systems (e.g., phenyl or imine linkers), its reactivity is dominated by electron-withdrawing groups directly on the thiophene core .

Physical and Chemical Properties

Property This compound Compound 1 Compound 2
Molecular Weight (g/mol) 169.161 261.30 (estimated) 259.28 (calculated)
Boiling Point (°C) 385.5 Not reported Not reported
LogP 2.21 Likely higher (>3.0) Estimated ~3.5
Functional Groups -NO₂, -NH₂, -CN -NO₂, -NH₂, -CH=N- -NO₂, -NH-, -CN, -CH₃
Polarity (PSA) 123.87 Ų >140 Ų (due to imine) ~110 Ų

Key Observations :

  • The target compound’s smaller size and high polarity (PSA = 123.87 Ų) enhance solubility in polar solvents compared to Compound 2, which has a lipophilic methyl group .
  • Compound 1’s imine linker likely increases conjugation, making it more suitable for sensor applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-cyano-5-nitrothiophene, and what are critical reaction conditions?

  • The Gewald reaction is a primary method, involving methyl cyanoacetate, ammonium acetate (NH₄OAc), and acetic acid (AcOH) under reflux in toluene for 18–48 hours. Temperature control (reflux at ~110°C) and anhydrous conditions are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Use ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., nitro (-NO₂) at ~1520 cm⁻¹ and cyano (-CN) at ~2200 cm⁻¹). Mass spectrometry validates molecular weight, while X-ray diffraction (XRD) resolves crystal packing and bond-length discrepancies (e.g., C-S bond lengths in thiophene cores) .

Q. How can researchers mitigate decomposition of this compound during experimental handling?

  • Store the compound in anhydrous solvents (e.g., DCM) under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged light exposure, as nitro groups are prone to photodegradation. Use aprotic solvents (e.g., DMF) for reactions to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies using derivatives of this compound?

  • Modify substituents at the 4-position via nucleophilic substitution (e.g., with amines or thiols) while retaining the nitro and cyano groups as electron-withdrawing anchors. Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives. Validate through enzymatic assays (e.g., kinase inhibition) .

Q. How should researchers address contradictions between computational predictions and experimental data in electronic property analysis?

  • Re-examine DFT parameters (e.g., compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ basis sets) and solvent models. Experimentally verify frontier molecular orbitals using cyclic voltammetry and cross-validate UV-Vis spectra with TD-DFT simulations .

Q. What green chemistry approaches can be adapted for sustainable synthesis of this compound?

  • Replace traditional reflux with microwave-assisted synthesis (30–60% energy reduction) or employ mechanochemical ball milling in solvent-free conditions. Catalytic systems using enzymes (e.g., lipases) in aqueous media can reduce waste .

Q. What methodologies resolve conflicting crystallographic and spectroscopic data regarding tautomeric forms?

  • Perform variable-temperature NMR to assess tautomeric equilibrium. Compare XRD-derived bond lengths (e.g., C-N vs. C-O) with DFT-optimized geometries . Use 2D NOESY to detect through-space interactions between tautomers .

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